ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE

Description

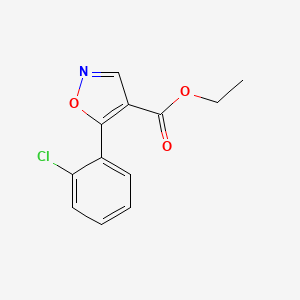

Ethyl-5-(2-chlorophenyl)-isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 2-chlorophenyl group and at position 4 with an ethyl carboxylate ester. Its molecular formula is C₁₂H₁₀ClNO₃ (inferred from the structural analog in ), with a molecular weight of 251.67 g/mol. This compound is structurally related to other isoxazole carboxylates, which are often explored in medicinal chemistry for their pharmacological properties, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-7-14-17-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODUHQUXPZRDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604792 | |

| Record name | Ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76344-89-3 | |

| Record name | Ethyl 5-(2-chlorophenyl)-4-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76344-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate Derivatives

The most widely reported method involves cyclocondensation of ethyl acetoacetate derivatives with hydroxylamine precursors. Adapted from US Patent 4243406, this route proceeds through three stages:

Stage 1: Formation of Ethyl Ethoxymethyleneacetoacetate

Ethyl acetoacetate reacts with triethylorthoformate and acetic anhydride at 75–150°C to yield ethyl ethoxymethyleneacetoacetate. This intermediate is critical for introducing the isoxazole ring’s oxygen and nitrogen atoms.

Stage 2: Cyclization with Hydroxylamine

Hydroxylamine sulfate in the presence of sodium acetate (0–10°C) facilitates cyclization, forming ethyl-5-methylisoxazole-4-carboxylate. For the target compound, 2-chlorophenyl substitution is introduced via a Suzuki-Miyaura coupling at this stage, using a chlorophenyl boronic acid derivative.

Stage 3: Esterification and Purification

The carboxylic acid intermediate is esterified with ethanol under acidic conditions (H₂SO₄ or HCl). Crystallization in toluene/acetic acid mixtures removes isomeric impurities, achieving >99% purity.

Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Temperature (Stage 1) | 75–150°C | |

| Cyclization Time | 2–4 hours | |

| Yield (Overall) | 85–92% |

1,3-Dipolar Cycloaddition

This method employs nitrile oxides and alkynes to construct the isoxazole core. A chlorophenyl-substituted nitrile oxide is generated in situ from hydroxylamine and 2-chlorobenzaldehyde derivatives. Reaction with ethyl propiolate at 25–60°C in toluene yields the isoxazole ring, with subsequent esterification using ethanol.

Key Advantages

- Avoids harsh acidic conditions.

- Enables regioselective control of substituents.

Limitations

- Requires strict anhydrous conditions.

- Nitrile oxide instability necessitates slow addition.

Carboxylic Acid Activation and Esterification

Adapted from CN1535960A, this route starts with 5-(2-chlorophenyl)-isoxazole-4-carboxylic acid, which is activated using bis(trichloromethyl) carbonate (BTC) and tetrabutylurea (TBU). The acid chloride intermediate reacts with ethanol to form the ester:

$$

\text{Acid} + \text{BTC} \xrightarrow{\text{TBU, Toluene}} \text{Acid Chloride} \xrightarrow{\text{Ethanol}} \text{Ester}

$$

Optimization Insights

- Molar Ratios : Acid:BTC:TBU = 1:0.33:0.02 achieves 95.6% yield.

- Solvent Choice : Toluene minimizes side reactions during distillation.

Reaction Optimization and Byproduct Management

Controlling Isomeric Impurities

During cyclocondensation (Method 1.1), non-specific attack by hydroxylamine can produce ethyl-3-methylisoxazole-4-carboxylate, an isomeric byproduct. Mitigation strategies include:

Solvent and Catalyst Screening

Comparative studies show toluene outperforms chlorinated solvents (e.g., dichlorobenzene) in minimizing decomposition during esterification. Tetrabutylurea enhances BTC’s reactivity while reducing HCl emissions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents advocate for continuous flow systems to improve cyclocondensation efficiency:

Waste Management

BTC-based routes generate HCl gas, necessitating absorption systems. Neutralization with NaOH produces NaCl, which is reclaimed for industrial use.

Analytical Validation and Quality Control

Purity Assessment

- HPLC : C18 column, 254 nm detection; retention time = 6.2 minutes.

- NMR : Characteristic peaks at δ 1.35 (t, ester CH₃), 6.85–7.45 (m, chlorophenyl).

Regulatory Compliance

- HS Code : 2934999090 (heterocyclic compounds).

- Impurity Limits : Isomeric byproducts ≤0.5% (ICH guidelines).

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 92% | 99.6% | High | Moderate |

| 1,3-Dipolar Cycloaddn | 88% | 98.2% | Moderate | High |

| BTC Activation | 95.6% | 99.3% | High | Low |

Chemical Reactions Analysis

Types of Reactions: ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like oxone in water medium.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine hydrate.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.

Common Reagents and Conditions:

Oxidation: Oxone (2KHSO5-KHSO4-K2SO4) in water medium.

Reduction: Hydrazine hydrate in refluxing methanolic conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Formation of oxidized isoxazole derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl-5-(2-chlorophenyl)-isoxazole-4-carboxylate has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various pathogens. Its effectiveness suggests potential applications in developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary research shows that it may influence inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant cytotoxicity .

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block. It can be transformed into more complex molecules through various chemical reactions:

- Substitution Reactions : The chlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups .

- Oxidation and Reduction : The compound can be oxidized to form corresponding oxides or reduced to yield alcohols or amines, which are valuable intermediates in drug synthesis .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of isoxazole derivatives against the influenza virus. This compound was included in a series of compounds tested for efficacy, with results indicating varying levels of activity. This highlights its potential as a reference for developing new antiviral therapies .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, derivatives of this compound were synthesized and tested against several human cancer cell lines. Modifications to the isoxazole structure enhanced activity against MCF-7 and HeLa cells, suggesting avenues for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 2-Chlorophenyl Substitution

Ethyl-5-(3-chlorophenyl)-isoxazole-4-carboxylate (C₁₂H₁₀ClNO₃, ) differs only in the position of the chlorine atom on the phenyl ring. The 3-chloro isomer exhibits distinct electronic properties due to reduced steric hindrance compared to the ortho-substituted (2-chloro) analog. This positional change can alter binding affinities in biological systems, as meta-substitution often allows better alignment with hydrophobic pockets in enzymes or receptors.

Substituent Variation: Phenoxy and Formyl Groups

The dihydroisoxazole ring (partially saturated) also confers greater conformational flexibility compared to the fully aromatic isoxazole in the target compound. These features may enhance solubility but reduce metabolic stability.

Amino and Chlorobenzoyloxy Substituents

Ethyl-5-amino-3-(2-[(4-chlorobenzoyl)oxy]ethoxy)-4-isoxazolecarboxylate (CAS 477853-67-1, ) introduces an amino group at position 5 and a chlorobenzoyloxyethoxy chain at position 3. The amino group increases basicity and water solubility, while the extended substituent may improve target selectivity in drug design. However, the added complexity raises synthetic challenges.

Dichlorophenyl and Methyl Derivatives

Ethyl 3-(2,6-dichlorophenyl)-5-methyl-isoxazole-4-carboxylate () features a 2,6-dichlorophenyl group and a methyl substituent. The methyl group at position 5 introduces steric bulk, which could hinder interactions in tight binding sites.

Thiadiazole Core Derivatives

Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate (CAS 321431-01-0, ) replaces the isoxazole with a thiadiazole ring.

Comparative Data Table

Key Research Findings

- Stereochemical Influences : highlights the role of X-ray crystallography in determining substituent disposition (e.g., anti vs. syn configurations), which is critical for understanding the bioactive conformations of chlorophenyl derivatives.

- Ring Puckering Effects : The isoxazole ring’s planarity (or lack thereof) impacts molecular interactions. discusses generalized puckering coordinates, relevant for comparing conformational flexibility across derivatives.

- Synthetic Accessibility : Derivatives with complex substituents (e.g., and ) require multi-step syntheses, whereas simpler analogs (e.g., ) are more straightforward to prepare.

Biological Activity

Ethyl-5-(2-chlorophenyl)-isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization methods. The compound is derived from the reaction of 2-chlorobenzoyl hydrazine with ethyl acetoacetate, followed by cyclization under acidic conditions. The resulting product is then purified using column chromatography.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Isoxazole derivatives are known for their anticancer properties. Studies have shown that compounds with isoxazole rings can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. For instance, related isoxazole compounds demonstrated IC50 values in the micromolar range against these cell lines, indicating significant cytotoxic potential .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Isoxazoles are often compared with established antioxidants like Trolox, and certain derivatives have shown lower IC50 values than Trolox, suggesting strong antioxidant activity .

- Anti-inflammatory Effects : Some studies indicate that isoxazole derivatives can exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways .

3.1 Anticancer Studies

A recent study evaluated several isoxazole derivatives for their anticancer activity against various cell lines. This compound was part of a broader investigation into structure-activity relationships (SAR) within the isoxazole class:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 23 | Induces apoptosis |

| Related derivative | HeLa | 15.48 | Cell cycle arrest in G2/M phase |

| Other derivative | Hep3B | 39.80 | Reduces alpha-fetoprotein secretion |

The results indicated that this compound could effectively induce apoptosis and delay cell cycle progression in cancer cells, making it a promising candidate for further development as an anticancer agent .

3.2 Antioxidant Activity

In another study focusing on antioxidant properties, this compound showed significant activity in scavenging free radicals:

| Compound | DPPH Assay IC50 (μM) |

|---|---|

| This compound | 7.8 |

| Trolox (control) | 2.75 |

This data highlights its potential as a natural antioxidant agent .

4. Conclusion

This compound represents a significant advancement in the development of isoxazole-based compounds with promising biological activities. Its demonstrated anticancer and antioxidant properties underscore its potential as a lead compound for drug development targeting various diseases, particularly cancer.

Further research is warranted to elucidate the precise mechanisms underlying its biological effects and to explore its efficacy in vivo.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE?

- Methodological Answer :

- Spectroscopy : Employ - and -NMR to confirm the ester and chlorophenyl substituents. IR spectroscopy can validate the carbonyl (C=O) and isoxazole ring vibrations. Mass spectrometry (MS) provides molecular weight confirmation.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving molecular geometry. Use SHELXL for refinement, which handles anisotropic displacement parameters and validates bond lengths/angles . WinGX/ORTEP can visualize electron density maps and generate publication-ready figures .

Q. How is the isoxazole ring conformation analyzed in this compound?

- Methodological Answer :

- Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For a five-membered ring, calculate the puckering amplitude () and phase angle () using atomic coordinates from crystallographic data . Software like PLATON or PARST can automate these calculations. Compare results to similar isoxazole derivatives to identify steric or electronic influences on puckering .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Multi-step synthesis :

Condense 2-chlorobenzaldehyde with ethyl acetoacetate to form a β-ketoester intermediate.

React with hydroxylamine to cyclize into the isoxazole core.

Optimize esterification conditions (e.g., acetic anhydride in acetic acid) to enhance yield, as demonstrated in analogous isoxazoline syntheses .

- Multicomponent reactions (MCRs) : Adapt methodologies for 2-chlorophenyl zinc bromide intermediates, which can couple with glyoxylates and heterocycles under Pd catalysis .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model electronic structure, frontier molecular orbitals (FMOs), and reaction pathways. For example, analyze nucleophilic/electrophilic sites on the isoxazole ring and predict regioselectivity in substitution reactions . Compare computational results with experimental spectroscopic data (e.g., -NMR chemical shifts) to validate models .

Q. What strategies resolve contradictions in reported crystallographic data (e.g., bond lengths, puckering parameters)?

- Methodological Answer :

- Refinement : Use SHELXL’s restraints/constraints to handle disordered regions. Cross-validate with independent refinement in Olex2 or Phenix.

- Puckering analysis : Recalculate puckering coordinates using Cremer-Pople definitions to ensure consistency across studies . For example, discrepancies in phase angles () may arise from different reference planes; standardize the mean-plane definition during data processing .

- Data deposition : Compare with the Cambridge Structural Database (CSD) entries for analogous compounds to identify outliers .

Q. How can synthetic yields be optimized for large-scale research applications?

- Methodological Answer :

- Solvent/catalyst screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency. Catalytic systems like Cu(I) or Pd(0) may accelerate coupling steps, as seen in MCRs for chlorophenyl-containing heterocycles .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the ester product. Crystallize from ethanol or methanol to improve purity, as demonstrated in isoxazoline derivatives .

Q. What experimental and computational approaches validate the compound’s potential as a bioactive scaffold?

- Methodological Answer :

- In vitro assays : Screen for herbicidal or antimicrobial activity using agar diffusion or enzyme inhibition assays. Compare with structurally related agrochemicals (e.g., pyrazosulfuron-ethyl) to identify structure-activity relationships (SAR) .

- Molecular docking : Simulate interactions with target enzymes (e.g., acetolactate synthase for herbicides) using AutoDock Vina. Correlate docking scores with experimental IC values to prioritize derivatives for synthesis .

Key Methodological Tools

| Application | Tools/Software | References |

|---|---|---|

| Crystallographic refinement | SHELXL, WinGX, ORTEP | |

| Puckering analysis | PLATON, PARST | |

| DFT calculations | Gaussian, ORCA | |

| Synthetic optimization | Pd/Cu catalysis, MCRs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.